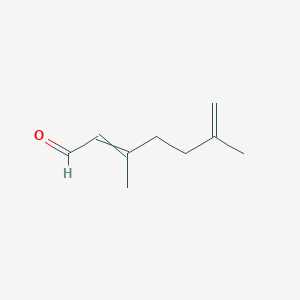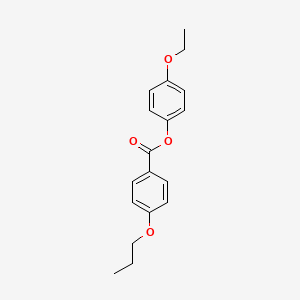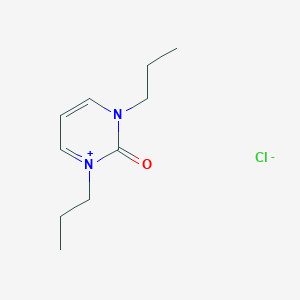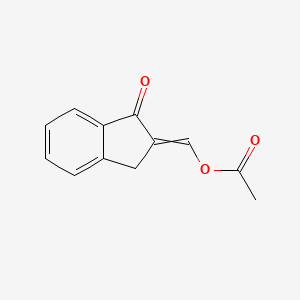![molecular formula C9H16O3S B14637831 2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one CAS No. 55930-55-7](/img/structure/B14637831.png)
2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one is an organic compound with the molecular formula C9H16O3S It consists of a cyclohexanone ring substituted with a methanesulfonyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclohexanone ring provides structural stability and facilitates binding to specific targets.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone without the methanesulfonyl group.
2-Cyclohexen-1-one: An enone with a double bond in the ring.
Methanesulfonyl Chloride: A reagent used in the synthesis of sulfonyl compounds.
Uniqueness
2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one is unique due to the presence of both the cyclohexanone ring and the methanesulfonyl ethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
55930-55-7 |
|---|---|
Molecular Formula |
C9H16O3S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-(2-methylsulfonylethyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H16O3S/c1-13(11,12)7-6-8-4-2-3-5-9(8)10/h8H,2-7H2,1H3 |
InChI Key |
KHSQMMFIFRRQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan](/img/structure/B14637754.png)
![2-[(12-Iodododecyl)oxy]oxane](/img/structure/B14637763.png)
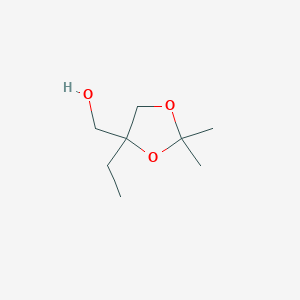

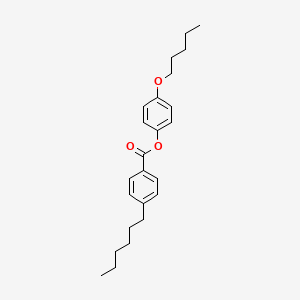

![1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B14637794.png)
